molecular formula C25H26O13 B12373087 6,8-Di-C-|A-D-xylopyranoside

6,8-Di-C-|A-D-xylopyranoside

Cat. No.: B12373087
M. Wt: 534.5 g/mol
InChI Key: LDVNKZYMYPZDAI-ZQSDKGGKSA-N
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Description

6,8-Di-C-|A-D-xylopyranoside is a xylopyranoside compound, which is a type of sugar derivative. This compound is known for its presence in various natural sources, particularly in certain plants. It has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Di-C-|A-D-xylopyranoside typically involves the use of glycosylation reactions. One common method is the regioselective synthesis of di-C-glycosylflavones, which involves the use of specific glycosyl donors and acceptors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to specific acceptor molecules, resulting in the formation of the desired glycosides . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-Di-C-|A-D-xylopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted glycosides .

Mechanism of Action

The mechanism of action of 6,8-Di-C-|A-D-xylopyranoside involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to reduced inflammation and oxidative stress . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

6,8-Di-C-|A-D-xylopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sugar moieties and the resulting biological activities, which may differ from those of its analogs .

Properties

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17+,18+,21-,22-,24+,25+/m1/s1

InChI Key

LDVNKZYMYPZDAI-ZQSDKGGKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O

Origin of Product

United States

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